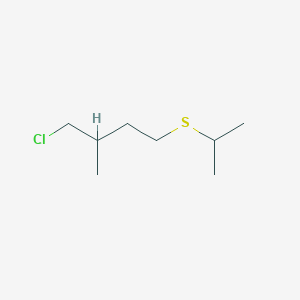
1-Chloro-2-methyl-4-(propan-2-ylsulfanyl)butane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-methyl-4-(propan-2-ylsulfanyl)butane is an organic compound with the molecular formula C8H17ClS This compound is characterized by the presence of a chlorine atom, a methyl group, and a propan-2-ylsulfanyl group attached to a butane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-2-methyl-4-(propan-2-ylsulfanyl)butane can be synthesized through several methods. One common approach involves the chlorination of 2-methyl-4-(propan-2-ylsulfanyl)butane using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as distillation or recrystallization to remove impurities and obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-2-methyl-4-(propan-2-ylsulfanyl)butane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-), leading to the formation of alcohols, ethers, or amines, respectively.
Oxidation: The propan-2-ylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to remove the chlorine atom, resulting in the formation of 2-methyl-4-(propan-2-ylsulfanyl)butane.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Alcohols, ethers, or amines.
Oxidation: Sulfoxides or sulfones.
Reduction: 2-Methyl-4-(propan-2-ylsulfanyl)butane.
Aplicaciones Científicas De Investigación
1-Chloro-2-methyl-4-(propan-2-ylsulfanyl)butane has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a starting material for the preparation of various functionalized compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules. It may be used in studies related to enzyme inhibition or protein modification.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants, lubricants, and polymers.
Mecanismo De Acción
The mechanism of action of 1-chloro-2-methyl-4-(propan-2-ylsulfanyl)butane involves its interaction with molecular targets through various pathways:
Nucleophilic Substitution: The chlorine atom can be displaced by nucleophiles, leading to the formation of new chemical bonds and functional groups.
Oxidation and Reduction: The propan-2-ylsulfanyl group can undergo redox reactions, resulting in changes to the compound’s oxidation state and chemical properties.
Enzyme Inhibition: The compound may interact with enzymes, potentially inhibiting their activity by binding to the active site or altering the enzyme’s conformation.
Comparación Con Compuestos Similares
1-Chloro-2-methyl-4-(propan-2-ylsulfanyl)butane can be compared with other similar compounds, such as:
1-Chloro-2-methylpropane: Lacks the propan-2-ylsulfanyl group, resulting in different chemical properties and reactivity.
2-Chloro-2-methylbutane: Has a different substitution pattern, affecting its chemical behavior and applications.
1-Bromo-2-methyl-4-(propan-2-ylsulfanyl)butane:
Uniqueness: The presence of both a chlorine atom and a propan-2-ylsulfanyl group in this compound makes it unique, as it combines the reactivity of alkyl halides with the functional versatility of sulfanyl groups. This dual functionality allows for a wide range of chemical transformations and applications in various fields.
Propiedades
Fórmula molecular |
C8H17ClS |
|---|---|
Peso molecular |
180.74 g/mol |
Nombre IUPAC |
1-chloro-2-methyl-4-propan-2-ylsulfanylbutane |
InChI |
InChI=1S/C8H17ClS/c1-7(2)10-5-4-8(3)6-9/h7-8H,4-6H2,1-3H3 |
Clave InChI |
DIRTWSWXPMGIDP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)SCCC(C)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[4-(2-Methylpropyl)phenyl]methyl}-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13202453.png)

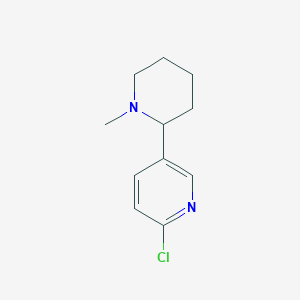
![4'-(2-Methylbutan-2-yl)-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13202462.png)
![1-{Bicyclo[2.2.2]octan-2-yl}ethane-1-sulfonyl chloride](/img/structure/B13202465.png)

![5-[(Dimethylamino)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13202491.png)
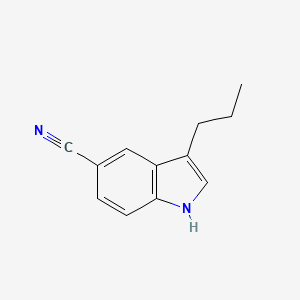
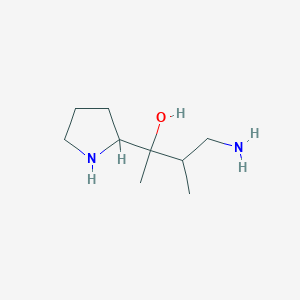
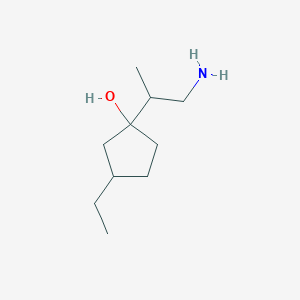

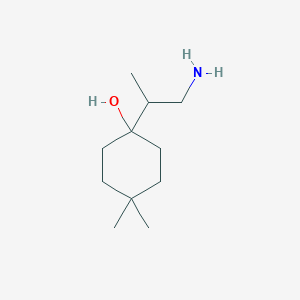
![tert-Butyl N-{[(2R,4r,6S)-2,6-dimethylpiperidin-4-yl]methyl}carbamate](/img/structure/B13202529.png)
